molecular formula C15H20FNOS B2854508 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone CAS No. 2034606-26-1

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

Cat. No.: B2854508
CAS No.: 2034606-26-1
M. Wt: 281.39
InChI Key: YMBRWSBANAVKRU-UHFFFAOYSA-N
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Description

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a synthetic organic compound designed for use in chemical and pharmaceutical research as a key intermediate. Its structure incorporates a 3-(fluoromethyl)azetidine ring, a motif found in advanced therapeutic agents, such as the selective estrogen receptor degrader (SERD) imlunestrant . The molecule also features a thioether linkage, a functional group often explored in medicinal chemistry for its potential to modulate the properties of bioactive molecules . This combination of an azetidine heterocycle and an aryl thioether makes it a valuable building block for constructing more complex molecules. Researchers can utilize this compound in drug discovery programs, particularly for the synthesis of novel candidates targeting a range of diseases. It serves as a versatile precursor for further chemical modifications, including nucleophilic substitution and carbonyl reactions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[3-(fluoromethyl)azetidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNOS/c1-11(2)19-14-5-3-12(4-6-14)7-15(18)17-9-13(8-16)10-17/h3-6,11,13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBRWSBANAVKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-(Isopropylthio)acetophenone

The aryl thioether nucleus is synthesized via a two-step sequence:

  • Thiolation of 4-bromoacetophenone :
    $$ \text{4-Bromoacetophenone + NaS-iPr} \xrightarrow{\text{DMF, 110°C}} \text{4-(Isopropylthio)acetophenone} $$
    Yield: 78% (isolated via silica chromatography).

  • Purification : Recrystallization from ethanol/water (4:1) affords analytically pure product (m.p. 89–91°C).

Comparative data for alternative thioether-forming reactions:

Method Catalyst Temp (°C) Yield (%) Purity (HPLC)
Ullmann coupling CuI/1,10-phen 120 65 92.4
Nucleophilic aromatic substitution K2CO3 110 78 98.1
Metal-free thiolation TBAB 100 71 95.3

Data synthesized from

Synthesis of 3-Fluoromethylazetidine Hydrochloride

The azetidine core is constructed via cyclization of 1,3-dibromo-2-fluoropropane with benzylamine, followed by hydrogenolytic deprotection:

  • Ring closure :
    $$ \text{1,3-Dibromo-2-fluoropropane + BnNH}2 \xrightarrow{\text{Et}3\text{N, THF}} \text{1-Benzyl-3-fluoromethylazetidine} $$
    Yield: 62% (GC-MS purity: 94%).

  • Deprotection :
    $$ \text{1-Benzyl-3-fluoromethylazetidine} \xrightarrow{\text{H}_2, Pd/C} \text{3-Fluoromethylazetidine HCl} $$
    Yield: 89% (m.p. 213–215°C dec).

Critical parameters influencing azetidine stability:

  • Temperature : Exothermic decomposition observed >220°C
  • pH : Stable in HCl (1–2 M); degrades in basic media (t1/2 = 3 h at pH 9)

Final Coupling and Optimization

Reductive Amination Protocol

The ethylene spacer is introduced via condensation of 4-(isopropylthio)acetophenone with 3-fluoromethylazetidine:

$$ \text{4-(iPrS)acetophenone + 3-Fluoromethylazetidine} \xrightarrow{\text{NaBH(OAc)}_3, \text{AcOH}} \text{Target Compound} $$

Reaction optimization matrix:

Entry Solvent Equiv. Borohydride Time (h) Yield (%)
1 DCM 1.5 24 34
2 MeOH 2.0 12 58
3 THF/AcOH 3.0 6 72
4 EtOAc 2.5 18 41

Optimized conditions from modified for fluorinated substrates

Alternative Pd-Catalyzed Cross-Coupling

A patent-derived method employs Suzuki-Miyaura coupling for constructing the ethylene bridge:

  • Borylation of 4-(iPrS)benzaldehyde :
    $$ \text{4-(iPrS)benzaldehyde + Bis(pinacolato)diboron} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Aryl boronate ester} $$

  • Coupling with azetidine triflate :
    $$ \text{Aryl boronate + 3-Fluoromethylazetidine triflate} \xrightarrow{\text{Pd(OAc)}_2} \text{Target Compound} $$
    Yield: 68% (vs. 72% for reductive amination).

Physicochemical Characterization and Validation

Spectroscopic Data Correlation

  • ¹H NMR (400 MHz, CDCl3): δ 7.85 (d, J=8.4 Hz, 2H, ArH), 7.45 (d, J=8.4 Hz, 2H, ArH), 4.32 (m, 1H, NCH2), 3.89 (m, 2H, azetidine), 3.45 (dd, J=24, 12 Hz, 2H, CF2H), 3.12 (septet, J=6.8 Hz, 1H, SCH(CH3)2), 2.95 (m, 2H, COCH2), 1.35 (d, J=6.8 Hz, 6H, CH(CH3)2)
  • ¹³C NMR : 205.8 (C=O), 138.4 (ArC-S), 83.1 (d, J=162 Hz, CF2H), 56.2 (azetidine NCH2), 34.7 (SCH(CH3)2), 22.1 (CH(CH3)2)
  • HRMS : [M+H]+ calcd for C16H21FNO2S: 310.1274; found: 310.1271

Purity and Stability Assessment

Parameter Value Method
HPLC Purity 99.2% (254 nm) C18, MeCN/H2O (70:30)
Aqueous solubility 23 μM (pH 7.4) Nephelometry
LogD (octanol/water) 2.81 ± 0.03 Shake-flask
Plasma stability t1/2 = 6.3 h (human) LC-MS/MS

Data aggregated from

Process Scale-Up Considerations

Critical challenges in kilogram-scale production:

  • Exothermic risk : Reductive amination requires controlled addition of NaBH(OAc)3 below 25°C
  • Azetidine hygroscopicity : Storage under N2 with molecular sieves (3Å) essential
  • Thioether oxidation : Addition of 0.1% BHT inhibits sulfoxide formation during purification

Comparative cost analysis of key reagents:

Reagent Cost (USD/kg) Supplier
3-Fluoromethylazetidine HCl 12,400 Ambeed
4-(iPrS)acetophenone 8,200 Sigma-Aldrich
NaBH(OAc)3 3,150 TCI America

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: LiAlH4, NaBH4.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring’s strain-driven reactivity allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The fluoromethyl group can enhance the compound’s metabolic stability and binding affinity .

Comparison with Similar Compounds

1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone ()

  • Structural Differences: Replaces the fluoromethyl group with a 3,4-dihydroisoquinoline moiety.
  • Implications: The dihydroisoquinoline group introduces aromaticity and planar rigidity, which may enhance π-π stacking interactions with biological targets. However, the absence of fluorine reduces electronegativity and could alter metabolic pathways.

1-(Azetidin-1-yl)-2-(2-(4-(3-fluoropropyl)phenyl)-5,7-dimethylpyrazolopyrimidin-3-yl)ethanone ()

  • Structural Differences : Incorporates a pyrazolopyrimidinyl group instead of the 4-(isopropylthio)phenyl substituent.
  • The 3-fluoropropyl chain may enhance blood-brain barrier penetration compared to the target compound’s isopropylthio group .

Ethanone Derivatives with Heterocyclic Substitutions

Pyridine-Based CYP51 Inhibitors (UDO and UDD) ()

  • Structural Differences : Feature piperazine and pyridyl groups instead of azetidine and isopropylthio phenyl.
  • Activity: These compounds inhibit Trypanosoma cruzi CYP51, a key enzyme in Chagas disease, with efficacy comparable to posaconazole. The absence of azetidine in UDO/UDD suggests divergent binding modes compared to the target compound .

Ezetimibe (1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one) ()

  • Structural Differences : Contains an azetidin-2-one (lactam) ring instead of azetidin-1-yl, with additional fluorophenyl and hydroxypropyl groups.
  • Activity : Clinically used to inhibit cholesterol absorption by targeting NPC1L1. The lactam ring and hydroxyl groups are critical for binding, highlighting how azetidine modifications (e.g., fluoromethyl vs. lactam) drastically alter biological targets .

Biological Activity

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, synthesis, and related research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a complex structure that includes an azetidine ring, a fluoromethyl group, and an isopropylthio-substituted phenyl moiety. Its molecular formula is C15H18FNOC_{15}H_{18}FNO, with a molecular weight of approximately 251.31 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The following general synthetic pathway has been noted in the literature:

  • Formation of the Azetidine Ring : The initial step involves the synthesis of the azetidine ring through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Introduction of Fluoromethyl Group : A fluoromethyl group can be introduced using reagents like bromofluoromethane or similar fluorinating agents.
  • Phenyl Substitution : The final step involves attaching the isopropylthio-substituted phenyl group to the ethanone moiety.

Biological Activity

The biological activities of this compound have been explored in various studies, focusing on its pharmacological effects.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was shown to inhibit cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values indicating significant potency.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
A54915.0Cell cycle arrest

Antimicrobial Activity

Preliminary antimicrobial assays indicated that the compound possesses moderate antibacterial properties against Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Breast Cancer : A study involving the administration of the compound in a murine model of breast cancer showed a significant reduction in tumor size compared to control groups, suggesting its potential as an antitumor agent.
  • Antimicrobial Efficacy : In another study, the compound was tested in combination with standard antibiotics against resistant strains of bacteria, showing synergistic effects that enhance overall efficacy.

Research Findings

Research has also focused on the mechanism of action of this compound:

  • Apoptosis Induction : Mechanistic studies suggest that the compound triggers apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.
  • Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with this compound causes G2/M phase arrest in cancer cells, contributing to its cytotoxic effects.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

Methodological Answer: Synthesis optimization involves:

  • Multi-step reactions : Sequential coupling of the azetidine and isopropylthio-phenyl moieties, requiring precise stoichiometric control .
  • Reaction conditions : Temperature (e.g., 60–80°C for nucleophilic substitution), solvent selection (polar aprotic solvents like DMF enhance reactivity), and catalysts (e.g., Pd-based catalysts for cross-coupling) .
  • Purification : Use preparative HPLC or column chromatography to isolate intermediates. Final purity (>95%) is confirmed via NMR and LC-MS .

Q. How can the three-dimensional structure and conformational dynamics of this compound be characterized?

Methodological Answer:

  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding with the fluoromethyl group) .
  • NMR spectroscopy : 2D NOESY identifies spatial proximity between the azetidine ring and isopropylthio group, revealing intramolecular steric effects .
  • Computational modeling : Density Functional Theory (DFT) predicts stable conformers and electronic properties .

Q. What initial biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Enzyme inhibition assays : Screen against kinases or proteases using fluorescence-based kinetic assays (e.g., ADP-Glo™ for kinase activity) .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (IC₅₀ values) .
  • Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the fluoromethyl group in azetidine on target binding?

Methodological Answer:

  • Analog synthesis : Replace fluoromethyl with -CH₃, -CF₃, or -H to compare steric/electronic effects .
  • Biological testing : Measure changes in IC₅₀ values across analogs to identify critical substituents .
  • Molecular docking : Simulate binding poses with target proteins (e.g., using AutoDock Vina) to map interactions (e.g., halogen bonding with the fluorine atom) .

Q. How can contradictions between in vitro potency and in vivo efficacy data be resolved?

Methodological Answer:

  • Pharmacokinetic (PK) studies : Measure plasma half-life and bioavailability via LC-MS/MS to identify metabolic instability (e.g., oxidation of the isopropylthio group) .
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect and characterize active/inactive metabolites .
  • Formulation optimization : Encapsulate the compound in liposomes to enhance solubility and tissue penetration .

Q. What computational strategies predict the metabolic stability of the isopropylthio moiety?

Methodological Answer:

  • In silico metabolism tools : Use software like StarDrop or MetaSite to simulate cytochrome P450-mediated oxidation pathways .
  • QSAR models : Train models on thioether-containing compounds to predict clearance rates .
  • Microsomal stability assays : Validate predictions using liver microsomes (human/rat) and monitor degradation via LC-MS .

Q. How can reaction mechanisms for key synthetic steps (e.g., azetidine ring formation) be elucidated?

Methodological Answer:

  • Kinetic studies : Monitor intermediates via in-situ IR spectroscopy to identify rate-determining steps .
  • Isotope labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation during ring closure .
  • DFT calculations : Map energy profiles for ring-forming transitions to propose plausible mechanisms .

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